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Compound of Interest

Compound Name: Bucetin

Cat. No.: B1662820 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Bucetin was withdrawn from the market in 1986 due to significant safety concerns,

including renal toxicity and potential carcinogenicity. The information presented here is for

research and informational purposes only and is based on limited historical data. Much of the

pharmacological data is inferred from its structurally similar analogue, phenacetin, and should

be interpreted with caution.

Introduction
Bucetin is a non-opioid analgesic and antipyretic agent, chemically identified as N-(4-

ethoxyphenyl)-3-hydroxybutanamide.[1] Structurally related to phenacetin, it was developed

with the aim of providing similar therapeutic benefits but was ultimately withdrawn from clinical

use due to an unfavorable safety profile, particularly nephrotoxicity.[1] This document provides

a comprehensive overview of the available pharmacological data on Bucetin, with a focus on

its mechanism of action, pharmacokinetics, and toxicological profile.
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Property Value Source

Chemical Formula C₁₂H₁₇NO₃

Molecular Weight 223.27 g/mol

CAS Number 1083-57-4

Appearance Powder

Solubility Soluble in DMSO

Pharmacodynamics: Mechanism of Action
The primary mechanism of action for Bucetin's analgesic and antipyretic effects is believed to

be the inhibition of cyclooxygenase (COX) enzymes, a characteristic it shares with phenacetin

and other non-steroidal anti-inflammatory drugs (NSAIDs). By inhibiting COX, Bucetin reduces

the synthesis of prostaglandins, which are key mediators of pain, fever, and inflammation.

dot digraph "Bucetin_Mechanism_of_Action" { graph [rankdir="LR", splines=true,

nodesep=0.5, size="7.6,4", dpi=100]; node [shape=box, style="filled", fontname="Arial",

fontsize=10, margin=0.1]; edge [fontname="Arial", fontsize=9, arrowhead=normal];

// Nodes Bucetin [label="Bucetin", fillcolor="#4285F4", fontcolor="#FFFFFF"]; COX

[label="Cyclooxygenase (COX) Enzymes", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Arachidonic_Acid [label="Arachidonic Acid", fillcolor="#FBBC05", fontcolor="#202124"];

Prostaglandins [label="Prostaglandins (e.g., PGE2)", fillcolor="#34A853",

fontcolor="#FFFFFF"]; Pain_Fever [label="Pain & Fever", fillcolor="#F1F3F4",

fontcolor="#202124", shape=ellipse];

// Edges Bucetin -> COX [label="Inhibits"]; Arachidonic_Acid -> COX [label="Substrate"]; COX

-> Prostaglandins [label="Catalyzes conversion to"]; Prostaglandins -> Pain_Fever

[label="Mediates"];

{rank=same; Bucetin; Arachidonic_Acid;} } caption: "Proposed mechanism of Bucetin's

analgesic and antipyretic action."
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While specific quantitative data on Bucetin's COX inhibitory activity is scarce, studies on its

structural analogue, phenacetin, and its metabolites provide some insight. Phenacetin itself is a

weak inhibitor of COX-1 and COX-2. However, its metabolite, p-phenetidine (4-ethoxyaniline),

is a potent inhibitor of prostaglandin synthesis, showing some preference for COX-2 inhibition

at nanomolar concentrations. Given that Bucetin is also metabolized to 4-ethoxyaniline, it is

plausible that this metabolite contributes significantly to its pharmacological and toxicological

effects.

Pharmacokinetics
Detailed human pharmacokinetic data for Bucetin is not available. The following parameters

are estimated based on its similarity to phenacetin.

Parameter
Estimated Value (based on
Phenacetin)

Source

Absorption Orally absorbed

Metabolism
Extensively metabolized,

primarily in the liver.

Primary Metabolite

Paracetamol (Acetaminophen)

from O-dealkylation (inferred

from phenacetin)

Toxic Metabolite
4-ethoxyaniline (p-phenetidine)

from deacylation

Elimination Half-life (t½)
37 to 74 minutes (for

phenacetin)

Volume of Distribution (Vd) 1.0 to 2.1 L/kg (for phenacetin)

Excretion
Primarily as metabolites in

urine

A study on the metabolism of Bucetin in rabbits was published in 1968, but the detailed

findings are not widely available. This study would likely provide valuable information on the

specific metabolic pathways of Bucetin.
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dot digraph "Bucetin_Metabolism" { graph [rankdir="TB", splines=true, nodesep=0.5,

size="7.6,5", dpi=100]; node [shape=box, style="filled", fontname="Arial", fontsize=10,

margin=0.1]; edge [fontname="Arial", fontsize=9, arrowhead=normal];

// Nodes Bucetin [label="Bucetin\n(N-(4-ethoxyphenyl)-3-hydroxybutanamide)",

fillcolor="#4285F4", fontcolor="#FFFFFF"]; Deacylation [label="Deacylation\n(Microsomal

Enzymes)", fillcolor="#F1F3F4", fontcolor="#202124", shape=ellipse]; Ethoxyaniline [label="4-

Ethoxyaniline\n(p-phenetidine)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Hydroxylation

[label="Hydroxylation & Autooxidation", fillcolor="#F1F3F4", fontcolor="#202124",

shape=ellipse]; Reactive_Metabolites [label="Reactive Metabolites\n(e.g., N-(4-

ethoxyphenyl)hydroxylamine)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Renal_Toxicity

[label="Renal Papillary Necrosis", fillcolor="#202124", fontcolor="#FFFFFF", shape=

Mdiamond]; O_Dealkylation [label="O-Dealkylation (inferred)", fillcolor="#F1F3F4",

fontcolor="#202124", shape=ellipse]; Paracetamol_analogue [label="Paracetamol Analogue",

fillcolor="#34A853", fontcolor="#FFFFFF"]; Conjugation [label="Conjugation\n(Glucuronidation,

Sulfation)", fillcolor="#F1F3F4", fontcolor="#202124", shape=ellipse]; Excretion [label="Urinary

Excretion", fillcolor="#5F6368", fontcolor="#FFFFFF", shape=ellipse];

// Edges Bucetin -> Deacylation; Deacylation -> Ethoxyaniline; Ethoxyaniline -> Hydroxylation;

Hydroxylation -> Reactive_Metabolites; Reactive_Metabolites -> Renal_Toxicity [label="Inhibits

PGE2 synthesis"]; Bucetin -> O_Dealkylation; O_Dealkylation -> Paracetamol_analogue;

Paracetamol_analogue -> Conjugation; Conjugation -> Excretion;

} caption: "Proposed metabolic pathway of Bucetin and its link to renal toxicity."

Toxicology
The clinical use of Bucetin was terminated due to severe renal toxicity, specifically renal

papillary necrosis. This adverse effect is strongly linked to its metabolic activation.

The deacylation of Bucetin to 4-ethoxyaniline is considered a critical step in its toxicity. This

metabolite and its subsequent oxidation products are thought to cause renal damage by

potently inhibiting the synthesis of prostaglandin E2 (PGE2) and potentially reducing the

expression of COX-2 in the renal medulla. Prostaglandins are crucial for maintaining renal

blood flow, and their inhibition can lead to ischemia and necrosis of the renal papillae.
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Additionally, Bucetin shares a risk of carcinogenesis with phenacetin, which is classified as a

human carcinogen.

Experimental Protocols
Due to the withdrawal of Bucetin from the market, specific and validated experimental

protocols for this compound are not readily available in recent literature. However, a standard

experimental workflow for assessing the COX inhibitory activity of a compound like Bucetin
can be outlined.

In Vitro Cyclooxygenase (COX) Inhibition Assay
Objective: To determine the in vitro inhibitory potency (IC₅₀) of Bucetin on COX-1 and COX-2

enzymes.

Materials:

Purified ovine or human COX-1 and COX-2 enzymes

Arachidonic acid (substrate)

Bucetin (test compound)

Indomethacin or Celecoxib (positive controls)

Assay buffer (e.g., Tris-HCl)

Detection system (e.g., ELISA kit for PGE₂, or a fluorometric or colorimetric probe)

Methodology:

dot digraph "COX_Inhibition_Assay_Workflow" { graph [rankdir="TB", splines=true,

nodesep=0.3, size="7.6,6", dpi=100]; node [shape=box, style="filled", fontname="Arial",

fontsize=10, margin=0.1]; edge [fontname="Arial", fontsize=9, arrowhead=normal];

// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

Prepare_Reagents [label="Prepare Reagents\n(Enzyme, Substrate, Buffers)",

fillcolor="#FBBC05", fontcolor="#202124"]; Prepare_Compound [label="Prepare Serial
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Dilutions of Bucetin", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate_Enzyme

[label="Pre-incubate COX-1 or COX-2\nwith Bucetin or Control", fillcolor="#34A853",

fontcolor="#FFFFFF"]; Add_Substrate [label="Initiate Reaction by Adding\nArachidonic Acid",

fillcolor="#EA4335", fontcolor="#FFFFFF"]; Incubate_Reaction [label="Incubate at 37°C",

fillcolor="#34A853", fontcolor="#FFFFFF"]; Stop_Reaction [label="Stop Reaction\n(e.g., with

acid)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Measure_Product [label="Measure

Prostaglandin E2 (PGE2)\nProduction (e.g., ELISA)", fillcolor="#FBBC05",

fontcolor="#202124"]; Calculate_IC50 [label="Calculate IC50 Values", fillcolor="#4285F4",

fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4",

fontcolor="#202124"];

// Edges Start -> Prepare_Reagents; Prepare_Reagents -> Prepare_Compound;

Prepare_Compound -> Incubate_Enzyme; Incubate_Enzyme -> Add_Substrate;

Add_Substrate -> Incubate_Reaction; Incubate_Reaction -> Stop_Reaction; Stop_Reaction ->

Measure_Product; Measure_Product -> Calculate_IC50; Calculate_IC50 -> End; } caption: "A

general workflow for a COX inhibition assay."

Enzyme Preparation: Dilute the purified COX-1 and COX-2 enzymes to the desired

concentration in the assay buffer.

Compound Preparation: Prepare a stock solution of Bucetin in a suitable solvent (e.g.,

DMSO) and then create a series of dilutions in the assay buffer.

Incubation: In a 96-well plate, add the enzyme solution to wells containing the different

concentrations of Bucetin or the control compounds. Allow for a pre-incubation period.

Reaction Initiation: Start the enzymatic reaction by adding arachidonic acid to each well.

Reaction Incubation: Incubate the plate at 37°C for a specified time to allow for the

conversion of arachidonic acid to prostaglandins.

Reaction Termination: Stop the reaction, typically by adding a strong acid.

Detection: Quantify the amount of PGE₂ produced using a suitable detection method.

Data Analysis: Plot the percentage of inhibition against the logarithm of the Bucetin
concentration and determine the IC₅₀ value (the concentration of Bucetin that causes 50%
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inhibition of the enzyme activity).

Conclusion
Bucetin is a withdrawn analgesic and antipyretic agent with a pharmacological profile closely

resembling that of phenacetin. Its therapeutic effects are likely mediated through the inhibition

of COX enzymes and the subsequent reduction in prostaglandin synthesis. However, its clinical

utility was overshadowed by severe renal toxicity, which is attributed to its metabolic activation

to 4-ethoxyaniline. Due to the lack of modern research, a comprehensive understanding of

Bucetin's pharmacological and toxicological profile remains limited. Further investigation into

historical literature may provide more detailed insights for researchers interested in the

structure-activity and structure-toxicity relationships of this class of compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass
spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Pharmacological Profile of Bucetin: A Technical Guide].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1662820#pharmacological-profile-of-bucetin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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